molecular formula C11H11NO2 B13023870 (8-Methoxyquinolin-3-yl)methanol

(8-Methoxyquinolin-3-yl)methanol

Cat. No.: B13023870
M. Wt: 189.21 g/mol
InChI Key: KMZTVOUAXTWPIH-UHFFFAOYSA-N
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Description

(8-Methoxyquinolin-3-yl)methanol is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry. This compound features a methoxy group at the 8th position and a hydroxymethyl group at the 3rd position of the quinoline ring, making it a unique and valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Methoxyquinolin-3-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 8-methoxyquinoline.

    Formylation: The 8-methoxyquinoline undergoes formylation at the 3rd position to yield 8-methoxyquinoline-3-carbaldehyde.

    Reduction: The aldehyde group is then reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar steps as mentioned above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(8-Methoxyquinolin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

    Oxidation: 8-Methoxyquinoline-3-carboxylic acid

    Reduction: Various reduced derivatives depending on the reducing agent

    Substitution: Substituted quinoline derivatives

Scientific Research Applications

(8-Methoxyquinolin-3-yl)methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (8-Methoxyquinolin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-8-methoxyquinolin-3-yl)methanol
  • 8-Bromo-2-chloro-7-methoxyquinolin-3-yl)methanol

Uniqueness

(8-Methoxyquinolin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

(8-methoxyquinolin-3-yl)methanol

InChI

InChI=1S/C11H11NO2/c1-14-10-4-2-3-9-5-8(7-13)6-12-11(9)10/h2-6,13H,7H2,1H3

InChI Key

KMZTVOUAXTWPIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CC(=CN=C21)CO

Origin of Product

United States

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